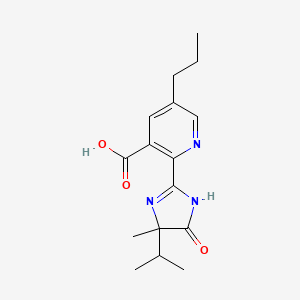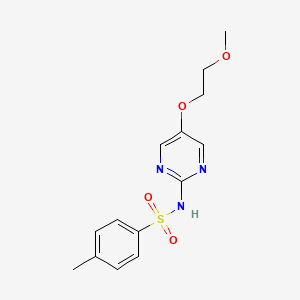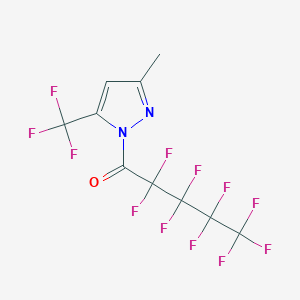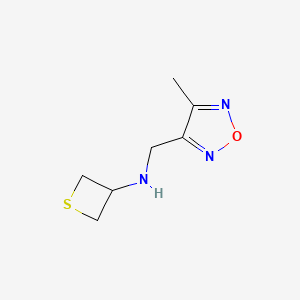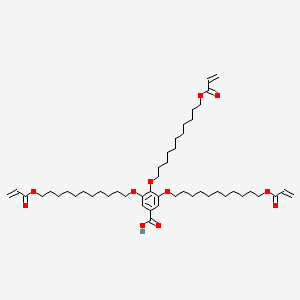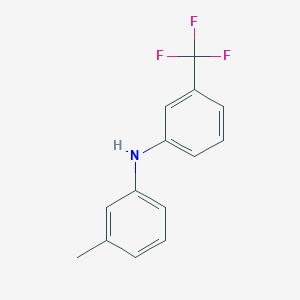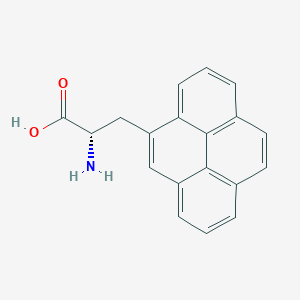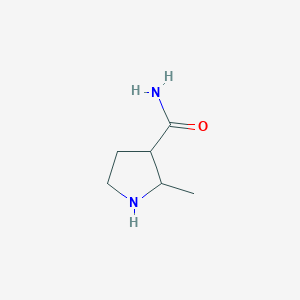![molecular formula C10H14N2O2 B15218980 N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea CAS No. 275378-91-1](/img/structure/B15218980.png)
N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea is an organic compound that features a urea moiety attached to a hydroxyphenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea typically involves the reaction of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate with ammonia or an amine. The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of ®-1-(1-Oxo-3-phenylpropan-2-yl)urea.
Reduction: Formation of ®-1-(1-Amino-3-phenylpropan-2-yl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can be used as a building block for the synthesis of more complex molecules
Biology
Medicine
Due to its structural features, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea could be explored for its therapeutic potential in treating various diseases, although specific applications would require further research.
Industry
In materials science, the compound might be used in the development of polymers or as an additive to enhance the properties of certain materials.
作用機序
The mechanism by which ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy group may form hydrogen bonds, while the urea moiety could participate in various interactions with biological targets.
類似化合物との比較
Similar Compounds
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)amine
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)carbamate
Uniqueness
What sets ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea apart from similar compounds is the presence of both a hydroxy group and a urea moiety, which can confer unique reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
275378-91-1 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)12-9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)/t9-/m1/s1 |
InChIキー |
NJVZDURTFWBXAM-SECBINFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)N |
正規SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


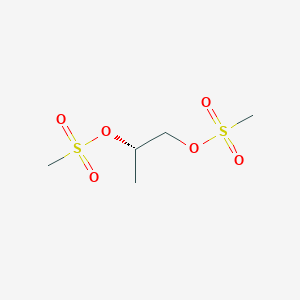
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
